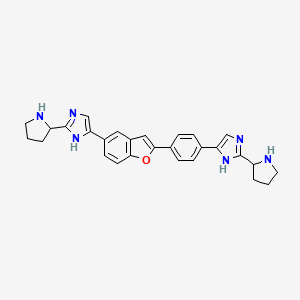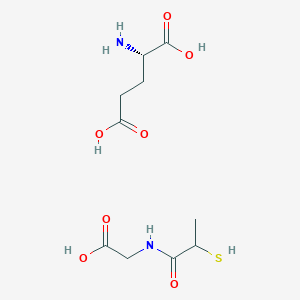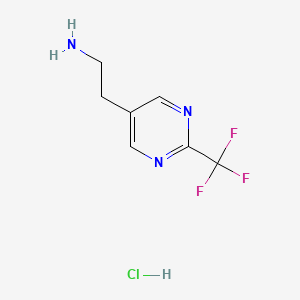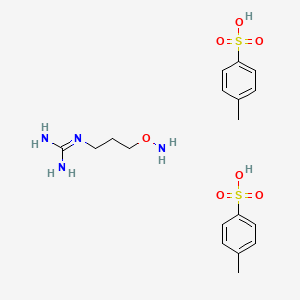![molecular formula C21H29N3O4S B12637604 Benzenesulfonamide, 4-ethoxy-N-[2-(methoxymethyl)phenyl]-3-(4-methyl-1-piperazinyl)-](/img/structure/B12637604.png)
Benzenesulfonamide, 4-ethoxy-N-[2-(methoxymethyl)phenyl]-3-(4-methyl-1-piperazinyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzènesulfonamide, 4-éthoxy-N-[2-(méthoxyméthyl)phényl]-3-(4-méthyl-1-pipérazinyl)- est un composé organique complexe doté d'une structure unique comprenant un noyau de benzènesulfonamide, un groupe éthoxy, un groupe méthoxyméthylphényl et un groupe pipérazinyl.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de Benzènesulfonamide, 4-éthoxy-N-[2-(méthoxyméthyl)phényl]-3-(4-méthyl-1-pipérazinyl)- implique généralement plusieurs étapes, commençant par la préparation du noyau de benzènesulfonamide. Le groupe éthoxy est introduit par une réaction d'éthérification, tandis que le groupe méthoxyméthylphényl est ajouté par une alkylation de Friedel-Crafts. Le groupe pipérazinyl est incorporé par une réaction de substitution nucléophile. Chaque étape nécessite des conditions de réaction spécifiques, telles que l'utilisation de catalyseurs, de solvants et des températures contrôlées pour garantir des rendements élevés et une pureté élevée.
Méthodes de production industrielle
En milieu industriel, la production de ce composé peut impliquer des procédés par lots à grande échelle ou des procédés en flux continu. Le choix de la méthode dépend de facteurs tels que le volume de production souhaité, l'efficacité des coûts et les considérations environnementales. La production industrielle utilise souvent des systèmes automatisés pour surveiller et contrôler les paramètres de réaction, garantissant une qualité constante et minimisant les déchets.
Analyse Des Réactions Chimiques
Types de réactions
Benzènesulfonamide, 4-éthoxy-N-[2-(méthoxyméthyl)phényl]-3-(4-méthyl-1-pipérazinyl)- peut subir diverses réactions chimiques, notamment :
Oxydation : Cette réaction implique l'ajout d'oxygène ou l'élimination d'hydrogène, souvent à l'aide d'oxydants tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Cette réaction implique l'ajout d'hydrogène ou l'élimination d'oxygène, généralement à l'aide d'agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre, souvent à l'aide de réactifs tels que des halogènes ou des nucléophiles.
Réactifs et conditions courants
Les réactifs courants utilisés dans ces réactions comprennent des acides, des bases, des agents oxydants, des agents réducteurs et des solvants tels que le dichlorométhane ou l'éthanol. Les conditions de réaction telles que la température, la pression et le pH sont soigneusement contrôlées pour optimiser la vitesse de réaction et le rendement.
Principaux produits
Les principaux produits formés à partir de ces réactions dépendent des conditions de réaction et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut produire des acides sulfoniques, tandis que la réduction peut produire des amines ou des alcools. Les réactions de substitution peuvent donner naissance à une variété de dérivés présentant différents groupes fonctionnels.
Applications de la recherche scientifique
Benzènesulfonamide, 4-éthoxy-N-[2-(méthoxyméthyl)phényl]-3-(4-méthyl-1-pipérazinyl)- a plusieurs applications de recherche scientifique :
Chimie : Il est utilisé comme élément de base pour la synthèse de molécules plus complexes et comme réactif dans diverses réactions organiques.
Biologie : Le composé est étudié pour son activité biologique potentielle, y compris ses interactions avec les enzymes et les récepteurs.
Médecine : Des recherches sont en cours pour explorer son potentiel en tant qu'agent pharmaceutique, en particulier dans le traitement de maladies telles que le cancer et les infections bactériennes.
Industrie : Il est utilisé dans le développement de nouveaux matériaux, tels que les polymères et les revêtements, en raison de ses propriétés chimiques uniques.
Mécanisme d'action
Le mécanisme d'action de Benzènesulfonamide, 4-éthoxy-N-[2-(méthoxyméthyl)phényl]-3-(4-méthyl-1-pipérazinyl)- implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le composé peut inhiber ou activer ces cibles, conduisant à divers effets biologiques. Les voies impliquées dans ces interactions sont complexes et peuvent inclure la transduction du signal, l'expression génique et les processus métaboliques.
Applications De Recherche Scientifique
Benzenesulfonamide, 4-ethoxy-N-[2-(methoxymethyl)phenyl]-3-(4-methyl-1-piperazinyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of diseases such as cancer and bacterial infections.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of Benzenesulfonamide, 4-ethoxy-N-[2-(methoxymethyl)phenyl]-3-(4-methyl-1-piperazinyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The pathways involved in these interactions are complex and may include signal transduction, gene expression, and metabolic processes.
Comparaison Avec Des Composés Similaires
Composés similaires
Des composés similaires comprennent d'autres dérivés de benzènesulfonamide présentant des substituants différents, tels que :
- Benzènesulfonamide, N-éthyl-4-méthyl-
- Benzènesulfonamide, 2-[[5-chloro-2-[[2-éthoxy-4-[(4-méthyl-1-pipérazinyl)phényl]amino]-4-pyrimidinyl]amino]-N-méthyl-
Unicité
Ce qui distingue Benzènesulfonamide, 4-éthoxy-N-[2-(méthoxyméthyl)phényl]-3-(4-méthyl-1-pipérazinyl)-, c'est sa combinaison spécifique de groupes fonctionnels, qui lui confèrent des propriétés chimiques et biologiques uniques. Cette unicité en fait un composé précieux pour la recherche et les applications industrielles.
Propriétés
Formule moléculaire |
C21H29N3O4S |
|---|---|
Poids moléculaire |
419.5 g/mol |
Nom IUPAC |
4-ethoxy-N-[2-(methoxymethyl)phenyl]-3-(4-methylpiperazin-1-yl)benzenesulfonamide |
InChI |
InChI=1S/C21H29N3O4S/c1-4-28-21-10-9-18(15-20(21)24-13-11-23(2)12-14-24)29(25,26)22-19-8-6-5-7-17(19)16-27-3/h5-10,15,22H,4,11-14,16H2,1-3H3 |
Clé InChI |
MFXZMJYQAJUWSY-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=C(C=C(C=C1)S(=O)(=O)NC2=CC=CC=C2COC)N3CCN(CC3)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![{1-[4-(Naphthalen-2-yl)phenyl]ethoxy}(diphenyl)silyl](/img/structure/B12637533.png)
![Carbamic acid, N-[(1R,2S)-1-formyl-2-methylbutyl]-, phenylmethyl ester](/img/structure/B12637541.png)
![4-[4-(Benzyloxycarbonyl)piperazino]-1H-indole-5-carbaldehyde](/img/structure/B12637560.png)
![5,5,5-Trifluoro-2-[[(1R)-1-phenylethyl]amino]-pentanenitrile](/img/structure/B12637566.png)
![N-(4-bromo-2-methylphenyl)-3-(7-hydroxy-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propanamide](/img/structure/B12637571.png)
![9-bromo-1-(4-methyl-3-nitrophenyl)benzo[h][1,6]naphthyridin-2(1H)-one](/img/structure/B12637577.png)
![7,8-Dihydro-5H-pyrano[4,3-B]pyridine-4-carbaldehyde](/img/structure/B12637585.png)

![N-[(2,4-Dichlorophenyl)(2-methylaziridin-1-yl)methylidene]hydroxylamine](/img/structure/B12637594.png)
![[4-(4-propylcyclohexyl)phenyl] 4-pentoxybenzoate](/img/structure/B12637601.png)

![1,2,4-Oxadiazole-3-carboxamide, 5-(4-chloro-1H-pyrrolo[2,3-b]pyridin-5-yl)-](/img/structure/B12637616.png)
